4-(2-Chloro-5-methylphenoxy)piperidine

Catalog No.
S1544935
CAS No.
254883-43-7
M.F
C12H16ClNO
M. Wt
225.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chloro-5-methylphenoxy)piperidine

CAS Number

254883-43-7

Product Name

4-(2-Chloro-5-methylphenoxy)piperidine

IUPAC Name

4-(2-chloro-5-methylphenoxy)piperidine

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

InChI

InChI=1S/C12H16ClNO/c1-9-2-3-11(13)12(8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

MTMIZXIWQUAWTF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)Cl)OC2CCNCC2

Synonyms

4-(2-chloro-5-methylphenoxy)piperidine; 254883-43-7; ST50407688; ACMC-1CCEQ; AC1Q2JA1; SCHEMBL1231225

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2CCNCC2

Synthesis and Characterization:

4-(2-Chloro-5-methylphenoxy)piperidine is an organic compound synthesized through various methods, including the reaction of 2-chloro-5-methylphenol with piperidine in the presence of a Lewis acid catalyst []. Studies have explored the optimization of these synthetic routes for improved yield and purity []. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity.

4-(2-Chloro-5-methylphenoxy)piperidine is an organic compound characterized by a piperidine ring attached to a phenoxy group that contains a chlorine atom and a methyl group. Its molecular formula is C12H16ClNOC_{12}H_{16}ClNO, with a molecular weight of approximately 225.72 g/mol. The compound features a unique structure that combines both aromatic and aliphatic characteristics, making it an interesting subject for various chemical and biological studies. It is primarily identified by its CAS number, 254883-43-7, and has applications in medicinal chemistry and research.

  • Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in oxidized derivatives such as quinones.
  • Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

These reactions are important for modifying the compound's structure and enhancing its biological activity.

Research indicates that 4-(2-Chloro-5-methylphenoxy)piperidine exhibits significant biological activity, particularly in neuropharmacology. It interacts with various neurotransmitter systems, potentially influencing conditions such as depression and anxiety. Its ability to modulate receptor activity makes it a candidate for therapeutic applications. Furthermore, its structural features contribute to its solubility and reactivity, enhancing its potential as a drug development candidate.

The synthesis of 4-(2-Chloro-5-methylphenoxy)piperidine typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-chloro-5-methylphenol and piperidine.
  • Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., dimethylformamide or tetrahydrofuran) at elevated temperatures (around 80-100°C) to facilitate nucleophilic substitution .
  • Process: The chloro-substituted phenol reacts with piperidine, leading to the formation of the desired compound through controlled reaction conditions to ensure high yields.

4-(2-Chloro-5-methylphenoxy)piperidine has potential applications in several fields:

  • Pharmaceutical Research: Due to its biological activity, it is being studied for its effects on neuropsychiatric disorders, making it a valuable candidate for drug development aimed at treating anxiety and depression.
  • Chemical Research: Its unique structure allows for various modifications, which can lead to the discovery of new compounds with enhanced properties.
  • Agricultural Chemistry: There may be potential applications in developing pesticides or herbicides due to its bioactive properties.

Studies exploring the interactions of 4-(2-Chloro-5-methylphenoxy)piperidine with biological targets are crucial for understanding its pharmacological profile. These studies often focus on:

  • Receptor Binding: Investigating how the compound binds to specific receptors in the brain.
  • Signal Transduction Pathways: Understanding how it influences various biochemical pathways related to neurotransmitter systems.
  • Metabolic Pathways: Examining how the compound is metabolized within biological systems, which can inform its therapeutic efficacy and safety profile.

Several compounds share structural similarities with 4-(2-Chloro-5-methylphenoxy)piperidine. Below is a comparison highlighting their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
4-(2-Chloro-4-methylphenoxy)ethylpiperidineSimilar piperidine structureDifferent chloro-substituted phenyl group affects receptor affinity
N-Methyl-4-[2-(2-Chloro-5-methylphenoxy)ethyl]piperidineMethyl substitution on nitrogenAlters pharmacokinetics and receptor interactions
1-(2-Chloro-5-methylphenoxy)-N,N-dimethylpiperidin-4-amineDimethylated piperidine derivativeChanges in lipophilicity could affect blood-brain barrier penetration

The uniqueness of 4-(2-Chloro-5-methylphenoxy)piperidine lies in its specific combination of chloro, methyl, and phenoxy groups, which confer distinct chemical and biological properties compared to other similar compounds. This specificity may provide therapeutic advantages in drug development contexts .

XLogP3

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Wikipedia

4-(2-Chloro-5-methylphenoxy)piperidine

Dates

Last modified: 08-15-2023

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